3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(4-fluorophenoxy)benzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(4-fluorophenoxy)benzyl)propanamide is an intriguing organic compound with a distinct molecular structure. It features a pyrimidine ring and a fluorinated benzyl group, indicative of its potential reactivity and utility in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Here's a generalized synthetic route:
Formation of the Pyrimidine Ring: : This step involves cyclization reactions, often starting with a urea derivative and appropriate carbonyl-containing compounds under acidic or basic conditions.
Attachment of the Benzyl Group: : The next step includes the functionalization of the pyrimidine ring by introducing the benzyl group, facilitated by nucleophilic substitution reactions.
Addition of the Propanamide Side Chain: : The final step entails the attachment of the propanamide moiety through condensation or amidation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
On an industrial scale, the production of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(4-fluorophenoxy)benzyl)propanamide requires careful optimization of reaction conditions to ensure high yield and purity. This might involve:
Optimization of Solvent Systems: : To enhance solubility and reaction rates.
Catalyst Selection: : Employing metal catalysts like palladium or copper to accelerate specific reaction steps.
Purification Techniques: : Utilizing chromatography and crystallization for final product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the pyrimidine ring, potentially forming more reactive intermediates.
Reduction: : It may be reduced at specific functional groups, such as the carbonyl groups, leading to a variety of derivatives.
Substitution: : The fluorinated benzyl group allows for nucleophilic or electrophilic substitution reactions, enabling functional modifications.
Common Reagents and Conditions
Oxidation: : Agents like KMnO₄ or H₂O₂ under mild conditions.
Reduction: : Reagents like NaBH₄ or LiAlH₄.
Substitution: : Typical reagents include halides, alcohols, and amines under catalysis.
Major Products Formed
Depending on the specific reactions, products may include:
Hydroxylated pyrimidine derivatives.
Reduced alcohol or amine derivatives of the compound.
Substituted benzyl analogs.
Scientific Research Applications
The compound has broad applications across various scientific domains:
Chemistry: : Utilized as an intermediate in organic synthesis for producing complex molecules.
Biology: : Acts as a probe or ligand in studying enzyme interactions and metabolic pathways.
Medicine: : Potentially explored as a pharmacophore in drug development, particularly in targeting specific diseases due to its structural attributes.
Industry: : Used in material science for developing new polymers and coatings with enhanced properties.
Mechanism of Action
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(4-fluorophenoxy)benzyl)propanamide exerts its effects through:
Interaction with Molecular Targets: : Binding to specific enzymes or receptors, affecting their activity.
Pathway Modulation: : Altering signaling pathways involved in disease processes or cellular functions.
Comparison with Similar Compounds
When compared to structurally similar compounds, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(4-fluorophenoxy)benzyl)propanamide stands out due to:
Unique Functional Groups: : The combination of pyrimidine and fluorinated benzyl groups offers unique reactivity profiles.
Enhanced Stability and Reactivity: : Fluorination often enhances metabolic stability and biological activity.
List of Similar Compounds
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)benzamide
N-benzyl-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)propanamide
Exploring its properties opens doors to many scientific insights and innovations
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[[3-(4-fluorophenoxy)phenyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c21-15-4-6-16(7-5-15)28-17-3-1-2-14(12-17)13-22-18(25)8-10-24-11-9-19(26)23-20(24)27/h1-7,9,11-12H,8,10,13H2,(H,22,25)(H,23,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOFWQYNDNORJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNC(=O)CCN3C=CC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.